Product packaging for Octafluorocyclopentanone(Cat. No.:CAS No. 376-66-9)

Octafluorocyclopentanone

Cat. No.: B14747957
CAS No.: 376-66-9
M. Wt: 228.04 g/mol
InChI Key: WIHCZQVQWBCKOA-UHFFFAOYSA-N
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Description

Octafluorocyclopentanone is a high-purity fluorinated compound supplied strictly for Research Use Only (RUO). Products labeled RUO are not intended for any diagnostic, therapeutic, or clinical purpose, and are excluded from the scope of in vitro diagnostic medical device regulations . This compound features a cyclopentanone backbone extensively substituted with fluorine atoms. The incorporation of fluorine can dramatically alter a molecule's properties, potentially enhancing its stability, lipophilicity, and bioavailability, making it a valuable intermediate in various research fields . Applications: this compound is suited for use in: 1) Medicinal Chemistry Research: Serving as a key building block for the synthesis of novel fluorinated molecules, potentially for drug discovery programs. 2) Materials Science: Acting as a precursor for developing advanced polymers or functional materials with unique surface properties and chemical resistance. 3) Chemical Synthesis: Used as a specialty reagent to introduce fluorinated cyclopentane motifs into more complex molecular architectures. Researchers are advised to consult safety data sheets and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5F8O B14747957 Octafluorocyclopentanone CAS No. 376-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorocyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F8O/c6-2(7)1(14)3(8,9)5(12,13)4(2,10)11
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHCZQVQWBCKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(C(C1(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458749
Record name octafluorocyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-66-9
Record name octafluorocyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Octafluorocyclopentanone and Analogues

Overview of Established Synthetic Routes for Perfluorinated Cyclic Ketones

The preparation of cyclic ketones bearing multiple fluorine atoms relies on a set of established synthetic transformations. These routes often involve either the direct introduction of fluorine onto a pre-existing cyclic ketone or the construction of the fluorinated ring system from acyclic precursors.

Direct fluorination involves the reaction of a hydrocarbon precursor with elemental fluorine. While conceptually straightforward, this method is often difficult to control and can lead to a mixture of products with varying degrees of fluorination. The high reactivity of elemental fluorine necessitates specialized equipment and careful control of reaction conditions to achieve selective fluorination. For instance, the direct fluorination of cyclic ketones can be a viable route, but often requires optimization to favor the formation of the desired perfluorinated product over partially fluorinated or degradation products. nih.gov

Electrophilic fluorination has emerged as a more controlled and selective method for the introduction of fluorine atoms into organic molecules. sapub.orgcas.cnscispace.com This approach utilizes reagents that deliver a fluorine cation (F+) or its equivalent to a nucleophilic carbon center, such as an enol or enolate of a ketone.

Selectfluor® (F-TEDA-BF4) is a widely used electrophilic fluorinating agent that offers several advantages, including its stability, ease of handling, and predictable reactivity. sapub.orgcas.cnscispace.comwikipedia.org It is a salt consisting of a cationic N-fluoro-1,4-diazoniabicyclo[2.2.2]octane moiety and a non-coordinating tetrafluoroborate (B81430) anion. wikipedia.org The fluorination of cyclic ketones with Selectfluor® typically proceeds via the enol or enolate intermediate. sapub.orgscispace.com The reaction is often conducted in a polar solvent like acetonitrile. scispace.com The reactivity of the ketone substrate towards Selectfluor® is influenced by both steric and electronic factors. sapub.orgscispace.comresearchgate.net For instance, cyclic β-diketones, which readily form enol tautomers, can undergo fluorination under mild conditions. sapub.orgscispace.com However, this can sometimes lead to difluorination as a competing process. sapub.orgscispace.com In contrast, ketones where enolization is less favorable may require more forcing conditions, such as elevated temperatures, to achieve monofluorination. sapub.org

The proposed mechanism for the electrophilic fluorination of cyclic diketones with Selectfluor® involves the attack of the enol's carbon-carbon double bond on the electrophilic fluorine atom of the reagent. sapub.orgscispace.com

SubstrateProductReagentConditionsYield (%)Reference
1,3-Cyclopentanedione2-Fluoro-1,3-cyclopentanedioneSelectfluor®Acetonitrile, Room Temp50 scispace.com
1,3-Cyclohexanedione2-Fluoro-1,3-cyclohexanedioneSelectfluor®Acetonitrile, Room Temp55 scispace.com
1-Indanone2-Fluoro-1-indanoneSelectfluor®Acetonitrile, Reflux70 sapub.org

An alternative strategy to direct fluorination is to construct the fluorinated cyclic ketone from acyclic precursors that already contain the desired fluorine atoms. Condensation reactions, particularly those analogous to the Claisen condensation, are instrumental in this approach.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. numberanalytics.commasterorganicchemistry.comorganic-chemistry.org In the context of perfluorinated ketone synthesis, a modified Claisen condensation can be employed to synthesize trifluoroacetylated cyclic ketones, which are valuable intermediates. sapub.orgscispace.com For example, the reaction of a cyclic diketone with a trifluoroacetylating agent can yield a trifluoroacetylated β-diketone. sapub.orgscispace.comresearchgate.net These reactions can sometimes result in low to moderate yields. sapub.orgscispace.comresearchgate.net The intramolecular version of the Claisen condensation, known as the Dieckmann condensation, is particularly useful for forming five- or six-membered rings. masterorganicchemistry.comorganic-chemistry.org

Reactant 1Reactant 2ProductBaseReference
Ester (with α-hydrogens)Esterβ-Keto esterStrong Base (e.g., Sodium Ethoxide) organic-chemistry.org
Cyclic DiketoneTrifluoroacetylating AgentTrifluoroacetylated β-Diketone sapub.orgscispace.com

Condensation Reactions in Precursor Synthesis

Advanced Synthetic Techniques and Innovations for Cyclic Ketone Fluorination

Beyond the established methods, research continues to drive innovation in the fluorination of cyclic ketones, aiming for greater efficiency, selectivity, and broader substrate scope.

One area of advancement is the use of photocatalysis. nih.govrsc.org For instance, visible-light-sensitized reactions have been developed where a ketone can act as a directing group for the fluorination of aliphatic C-H bonds using Selectfluor®. nih.govrsc.org This method allows for selective β- and γ-fluorination on rigid cyclic systems. nih.govrsc.org

Organocatalysis has also emerged as a powerful tool for the enantioselective α-fluorination of cyclic ketones. nih.govnih.gov By using chiral primary amine catalysts, it is possible to achieve high enantioselectivity in the fluorination of various cyclic ketones, including five-, six-, and seven-membered rings. nih.govnih.gov This approach provides access to valuable chiral α-fluorinated synthons. nih.gov

Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones

While octafluorocyclopentanone itself is an achiral molecule, the synthesis of its chiral, partially fluorinated analogues is of significant interest in medicinal chemistry. A primary method for introducing fluorine at the α-position to a carbonyl group in a stereocontrolled manner is through enantioselective organocatalysis. nih.govresearchgate.net This approach addresses the long-standing challenge of controlling stereochemistry during the fluorination of ketones. nih.gov

The process typically utilizes a chiral organocatalyst, such as a primary amine derived from a Cinchona alkaloid, to activate a cyclic ketone substrate. nih.govacs.org This activation proceeds through the formation of a chiral enamine intermediate. The subsequent reaction of this enamine with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), introduces a fluorine atom at the α-carbon. researchgate.netacs.org The chiral environment created by the catalyst directs the approach of the fluorinating agent, resulting in the preferential formation of one enantiomer of the α-fluorinated ketone.

This methodology has proven effective for a variety of cyclic ketones, including five- and six-membered rings, as well as more complex polycyclic systems. nih.govacs.org Researchers have demonstrated high levels of enantioselectivity, often achieving high enantiomeric ratios. The primary amine catalyst is crucial for achieving high regio-, chemo-, enantio-, and diastereoselectivity. acs.org

Below is a representative table of results from the organocatalytic α-fluorination of various cyclic ketones, demonstrating the efficacy of the method in producing chiral fluorinated synthons, which are analogues to the perfluorinated target compound.

Table 1: Enantioselective α-Fluorination of Cyclic Ketones Using an Organocatalyst and NFSI. nih.govacs.org
Substrate (Cyclic Ketone)CatalystFluorinating AgentYield (%)Enantiomeric Ratio (e.r.)
Cyclohexanone (B45756)Cinchona Alkaloid DerivativeNFSI8597:3
Cyclopentanone (B42830)Cinchona Alkaloid DerivativeNFSI7896:4
4-tert-ButylcyclohexanoneCinchona Alkaloid DerivativeNFSI9298:2
2-MethylcyclohexanoneCinchona Alkaloid DerivativeNFSI7595:5 (plus diastereoselectivity)

Development of Novel Fluorinating Reagents

The synthesis of highly fluorinated compounds like this compound is critically dependent on the availability of effective fluorinating agents. While elemental fluorine (F₂) is the most fundamental fluorine source, its extreme reactivity and toxicity make it unsuitable for many laboratory applications, necessitating the development of safer and more selective reagents. tcichemicals.comresearchgate.net These are broadly categorized into electrophilic and nucleophilic agents.

Electrophilic Fluorinating Reagents: These "F+" sources are essential for reactions like the α-fluorination of ketones.

N-F Reagents: A large class of compounds characterized by a nitrogen-fluorine bond have become the reagents of choice for electrophilic fluorination due to their stability and ease of handling. researchgate.netnih.gov Prominent examples include:

Selectfluor™ (F-TEDA-BF₄): A versatile and commercially available agent used for the fluorination of a wide range of substrates, including enol ethers and stabilized carbanions. researchgate.nettcichemicals.com

N-Fluorobenzenesulfonimide (NFSI): Widely used in organocatalytic fluorinations due to its high reactivity and compatibility with various catalytic systems. researchgate.netacs.org

Accufluor™ (NFTh): This reagent, used in methanol, has been shown to be highly effective for the direct and regiospecific α-fluorination of ketones without requiring prior activation of the substrate molecule. researchgate.netorganic-chemistry.org

Nucleophilic Fluorinating Reagents: These "F-" sources are used to displace leaving groups or open rings.

Alkali Metal Fluorides (KF, CsF): Common and inexpensive sources of fluoride (B91410) ions, often used in phase-transfer catalysis. acs.org

Dialkylaminosulfur Fluorides (DAST): Powerful deoxofluorinating agents capable of converting carbonyls and alcohols to difluorides and alkyl fluorides, respectively. acs.org

FLUOLEAD™: A thermally stable, crystalline solid (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) that serves as a nucleophilic fluorinating agent with reduced fuming and slower reactivity with water, making it easier to handle than reagents like DAST. tcichemicals.com

Hexafluorosilicate Salts: Recently explored as an inexpensive and widely available source of nucleophilic fluorine for electrochemical fluorination procedures. nih.gov

The development of these reagents has significantly advanced the synthesis of complex fluorinated molecules by providing chemists with a toolbox of reagents with tunable reactivity and improved safety profiles.

Table 2: Comparison of Common Fluorinating Reagents. tcichemicals.comresearchgate.netnih.gov
Reagent NameAbbreviation / FormulaTypeKey Application
Selectfluor™F-TEDA-BF₄ElectrophilicFluorination of enols, silyl (B83357) enol ethers, carbanions
N-FluorobenzenesulfonimideNFSIElectrophilicCatalytic enantioselective α-fluorination of ketones
Accufluor™NFThElectrophilicDirect, regiospecific α-fluorination of ketones in methanol
(Diethylamino)sulfur TrifluorideDASTNucleophilicDeoxofluorination (carbonyls to difluorides)
Potassium FluorideKFNucleophilicGeneral purpose fluoride source
FLUOLEAD™C₁₂H₁₇F₃SNucleophilicDeoxofluorination with enhanced thermal stability

Optimization of Reaction Conditions and Yields

Achieving a high yield of a target compound like this compound requires careful optimization of reaction conditions. Key parameters that influence the outcome of a fluorination reaction include temperature, pressure, solvent, reactant concentration, and the nature of the catalyst or oxidant. scielo.br

For the synthesis of perfluorinated compounds, electrochemical fluorination (ECF), also known as the Simons process, is a significant industrial method. youtube.com In this process, an organic substrate is electrolyzed in anhydrous hydrogen fluoride. The optimization for this process involves:

Electrode Material: Nickel anodes are commonly used due to their relative stability in the highly corrosive medium. youtube.com

Voltage and Current Density: Controlling the electrical parameters is crucial to manage the reaction rate and prevent decomposition of the substrate or product.

Temperature: Lower temperatures are often preferred to minimize side reactions and degradation, though this can decrease the reaction rate.

Substrate Concentration: The concentration of the organic compound in the hydrogen fluoride electrolyte affects both conductivity and product formation.

In other synthetic approaches, such as those using chemical fluorinating agents, optimization involves screening various solvents, bases, and additives. scielo.brresearchgate.net For instance, the choice of solvent can dramatically affect the solubility of reagents and the stability of reactive intermediates. scielo.br The reaction time is another critical factor; longer reaction times may increase conversion but can also lead to the formation of undesired byproducts and reduced selectivity. scielo.br Modern approaches even utilize data-driven and automated methods, such as Bayesian optimization, to more efficiently explore the vast parameter space and identify optimal conditions for yield and purity. rsc.org

The table below illustrates a general optimization process where different parameters are varied to find the ideal conditions for a hypothetical fluorination reaction.

Table 3: Example of Reaction Condition Optimization for a Fluorination Reaction. scielo.brresearchgate.netresearchgate.net
EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane25 (Room Temp)2045
2Acetonitrile25 (Room Temp)2062
3Acetonitrile02055
4Acetonitrile82 (Reflux)2060 (byproduct formation)
5Acetonitrile25 (Room Temp)461 (Optimal)

Reactivity and Reaction Mechanisms of Octafluorocyclopentanone

Electrophilic and Nucleophilic Reactivity Profiles

The chemical behavior of a carbonyl group is characterized by the polarity of its carbon-oxygen double bond, which makes the carbonyl carbon an electrophile (electron-seeking) and the oxygen a nucleophile (nucleus-seeking). libretexts.org In octafluorocyclopentanone, this inherent polarity is dramatically amplified.

Nucleophilic Reactivity: The carbonyl carbon in this compound is exceptionally electrophilic. The cumulative inductive effect of eight highly electronegative fluorine atoms withdraws electron density from the ring and, consequently, from the carbonyl carbon. This creates a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles. masterorganicchemistry.com The rate of nucleophilic addition is greatly increased by adjacent electron-withdrawing groups. masterorganicchemistry.comksu.edu.sa Therefore, this compound is expected to be much more reactive toward nucleophiles than non-fluorinated ketones like cyclohexanone (B45756) or cyclopentanone (B42830). Common nucleophiles that react with carbonyls include organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, amines, alcohols, and water. libretexts.orgksu.edu.sa Reactions with strong, basic nucleophiles like Grignard reagents are typically irreversible, while reactions with weaker nucleophiles like water and alcohols can be reversible. libretexts.orgmasterorganicchemistry.com

Electrophilic Reactivity: Conversely, the carbonyl oxygen in this compound exhibits very weak nucleophilicity. The electron-withdrawing environment created by the fluorine atoms reduces the electron density on the oxygen atom, diminishing its ability to act as a Lewis base and attack electrophiles. While acid catalysis, which involves protonation of the carbonyl oxygen, is a common strategy to enhance carbonyl reactivity libretexts.org, the reduced basicity of the oxygen in this compound may necessitate stronger acidic conditions compared to standard ketones.

Table 1: Predicted Reactivity Profile of this compound
Reaction TypeReactivity LevelScientific RationaleRelevant Citations
Attack by Nucleophiles (at Carbonyl Carbon)HighStrong inductive electron-withdrawal by eight fluorine atoms creates a highly electron-deficient and electrophilic carbonyl carbon. masterorganicchemistry.comksu.edu.sa
Attack by Electrophiles (at Carbonyl Oxygen)LowElectron density on the carbonyl oxygen is severely diminished by the inductive effect of the fluorine atoms, reducing its basicity and nucleophilicity. libretexts.org

Mechanistic Investigations of Fluorination and Defluorination Processes

The processes of adding or removing fluorine atoms from a perfluorinated structure like this compound are mechanistically complex, often involving specialized reagents and reactive intermediates.

A mild and selective method for monodefluorinative halogenation of perfluoroalkyl ketones has been developed using rationally designed organophosphorus reagents. nih.govacs.org This process transforms a C-F bond at the α-position into a C-Cl, C-Br, or C-I bond. The mechanism is described as an "interrupted Perkow reaction." It begins with the attack of the phosphorus reagent on the carbonyl oxygen, followed by cyclization and elimination of a fluoride (B91410) ion, which is trapped by the phosphorus center. This avoids traditional side reactions and generates a versatile α-halo perfluoroketone derivative. nih.govacs.org DFT calculations have identified the favorable interaction between phosphorus and fluorine as a crucial factor in this transformation. nih.gov

Keto-enol tautomerism is an equilibrium between a carbonyl compound (the keto form) and an isomer containing a hydroxyl group bonded to a carbon-carbon double bond (the enol form). libretexts.org This equilibrium is critical in many carbonyl reactions, as enols and their conjugate bases, enolates, are key nucleophilic intermediates. wikipedia.org The interconversion can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

For most simple ketones, the equilibrium heavily favors the keto form because the carbon-oxygen double bond is significantly more stable than a carbon-carbon double bond. libretexts.org In the case of this compound, the keto form is expected to be exceptionally dominant. The strong electron-withdrawing nature of the fluorine atoms would destabilize the electron-rich C=C double bond of the enol form, making its formation highly unfavorable.

However, enol intermediates are crucial for certain reactions, such as electrophilic α-fluorination. Studies on other cyclic ketones using fluorinating agents like Selectfluor® propose a mechanism where the ketone first tautomerizes to its enol form. sapub.orgscispace.comresearchgate.net The electron-rich double bond of the enol, although present in very low concentration, is what attacks the electrophilic fluorine source to yield the fluorinated product. sapub.orgscispace.com Therefore, while the enol of this compound is unstable, its transient formation would be a necessary step in any potential further fluorination of a partially fluorinated precursor.

Single Electron Transfer (SET) is a mechanism where a reaction is initiated by the transfer of a single electron from a donor species to an acceptor species, creating radical ions. numberanalytics.com This process is distinct from two-electron polar reactions and opens up different reaction pathways. SET mechanisms are increasingly recognized in main group chemistry and can be induced thermally or photochemically. acs.org

In the context of fluorination, SET pathways provide a route to generate radical intermediates that can lead to the formation of C-F bonds. cas.cn For instance, the synthesis of β- and γ-fluorinated ketones has been achieved through ring-opening fluorination protocols that can operate via SET. Under photocatalytic conditions, a single-electron transfer medium can facilitate the transfer of an electron to initiate the reaction. cas.cn While specific studies detailing SET mechanisms for this compound are not prominent, it is a known pathway for related transformations in organofluorine chemistry. numberanalytics.com The generation of fluorinated radicals via SET is a key strategy for creating complex fluorinated molecules. numberanalytics.com

The reactivity of fluorinated cyclic ketones is governed by a delicate balance of steric and electronic effects. sapub.orgscispace.comdifferencebetween.comnumberanalytics.com

Electronic Effects : This is the dominant factor in this compound's reactivity. The electronic effect refers to the influence of bonding and non-bonding electrons on a molecule's structure and reactivity. differencebetween.com The eight fluorine atoms exert a powerful negative inductive effect, pulling electron density through the sigma bonds. This effect is responsible for the heightened electrophilicity of the carbonyl carbon, making it extremely reactive toward nucleophiles. masterorganicchemistry.com

Steric Effects : These effects arise from the spatial arrangement of atoms and the repulsion between their electron clouds, which can hinder or slow down reactions—a phenomenon known as steric hindrance. wikipedia.org In this compound, the fluorine atoms, despite their relatively small size, are numerous and create a crowded environment around the cyclopentane (B165970) ring. This steric bulk can influence the trajectory of an incoming nucleophile, potentially favoring attack from the less hindered face of the carbonyl group. In reactions like electrophilic fluorination of related cyclic ketones, a combination of steric and electronic factors determines whether the reaction proceeds and which products are formed. sapub.orgscispace.comresearchgate.net

Table 2: Interplay of Steric and Electronic Effects in this compound
EffectDescriptionImpact on ReactivityRelevant Citations
Electronic (Inductive)Strong electron withdrawal by eight fluorine atoms through the C-F sigma bonds.Dramatically increases the partial positive charge (electrophilicity) on the carbonyl carbon, accelerating nucleophilic addition. masterorganicchemistry.comsapub.org
StericRepulsion from the electron clouds of the fluorine atoms surrounding the cyclopentane ring.Can hinder the approach of bulky nucleophiles and influence the stereoselectivity of the addition to the carbonyl group. sapub.orgwikipedia.org

Transformation Pathways and Derivatization Reactions

The high reactivity of the carbonyl group in this compound makes it a key site for chemical transformations and the synthesis of various derivatives.

Nucleophilic addition is the most important reaction of carbonyl groups. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate where the carbon is sp³ hybridized. masterorganicchemistry.comacademie-sciences.fr

A classic example of this enhanced reactivity is the formation of hydrates. Highly electron-deficient carbonyls, such as those in perfluorinated ketones, readily react with water in a reversible addition reaction to form geminal diols (hydrates). ksu.edu.sa Research on other fluorinated cyclic ketones shows a strong tendency to form stable hydrates, often in equilibrium with the keto form. sapub.orgscispace.comresearchgate.net It is highly probable that this compound would exist in equilibrium with its corresponding hydrate (B1144303), 1,1-dihydroxyoctafluorocyclopentane, in the presence of water.

Other significant addition reactions include:

Reaction with Alcohols: Addition of an alcohol forms a hemiacetal, which can react further to form an acetal (B89532) under acidic conditions. youtube.com

Reaction with Organometallic Reagents: Reagents like Grignard (R-MgX) or organolithium (R-Li) compounds act as powerful carbon nucleophiles, attacking the carbonyl carbon to form a new carbon-carbon bond. ksu.edu.sa Subsequent protonation of the resulting alkoxide intermediate yields a tertiary alcohol. researchgate.net

Reaction with Hydride Reagents: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol after an acidic workup. ksu.edu.sa

Rearrangement Reactions

A significant rearrangement reaction applicable to α-halo ketones, including perhalogenated cyclic ketones like this compound, is the Favorskii rearrangement. wikipedia.orgpurechemistry.org This reaction typically occurs in the presence of a base, such as a hydroxide (B78521) or alkoxide, and leads to the formation of carboxylic acid derivatives through a ring contraction mechanism. wikipedia.orgchemistnotes.com

The generally accepted mechanism for the Favorskii rearrangement involves the formation of an enolate intermediate, which then undergoes cyclization to form a cyclopropanone (B1606653) intermediate. wikipedia.org This strained intermediate is then attacked by a nucleophile (e.g., hydroxide or alkoxide), leading to the cleavage of the cyclopropanone ring and the formation of a carbanion. Subsequent protonation yields the final ring-contracted product, such as a carboxylic acid or ester. wikipedia.org For cyclic α-halo ketones, this rearrangement results in a smaller ring system. chemistnotes.com

While direct studies on the Favorskii rearrangement of this compound are not extensively documented in the provided literature, the principles of this reaction are well-established for α-halo ketones. wikipedia.orgpurechemistry.org An alternative mechanism, sometimes referred to as the quasi-Favorskii rearrangement, can occur when the α-halo ketone lacks enolizable α-hydrogens, which is the case for this compound. In this mechanism, the nucleophile directly attacks the carbonyl carbon, followed by a 1,2-migration of an alkyl group with the concurrent displacement of the halide. chemistnotes.com

Hydration Tendencies and Hydrate Formation Equilibria

Fluorinated ketones exhibit a pronounced tendency to form hydrates (gem-diols) in the presence of water. sapub.orgscispace.com This reactivity is attributed to the strong electron-withdrawing effect of the fluorine atoms, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. sapub.orgic.ac.uk Carbonyl groups adjacent to α,α-difluorinated carbons, as is the case in this compound, show a strong inclination for rapid hydration. sapub.orgscispace.com

The equilibrium between the ketone and its hydrate form is highly dependent on the substituents. For instance, while acetone (B3395972) exists almost entirely in its keto form in water, hexafluoroacetone (B58046) is nearly completely hydrated. ic.ac.uk This is because the electron-withdrawing fluorine atoms destabilize the carbonyl group more than they destabilize the corresponding hydrate. ic.ac.uk

In the context of cyclic fluorinated ketones, this tendency towards hydration is also prevalent. Studies on cyclic 2-trifluoroacetylated-1,3-diketones show that they undergo rapid hydration, with the equilibrium favoring the hydrate. sapub.orgscispace.com For this compound, it is expected that a similar equilibrium exists, favoring the formation of the corresponding gem-diol, octafluorocyclopentane-1,1-diol. However, it is worth noting that extreme perfluorination can sometimes lead to insolubility in water, which could affect hydration, as seen with perfluoro(2-methyl-3-pentanone) (B35912) which is not hydrated. ic.ac.ukwikipedia.org

CompoundHydration TendencyInfluencing Factors
AcetoneLowMinimal electronic destabilization of the carbonyl group.
HexafluoroacetoneHighStrong electron-withdrawing effect of two CF₃ groups. ic.ac.uk
Perfluoro(2-methyl-3-pentanone)Not hydratedPotential steric hindrance and low water solubility. ic.ac.ukwikipedia.org
This compoundExpected to be HighPresence of α,α-difluorinated carbons enhancing carbonyl electrophilicity. sapub.orgscispace.com

Oxidation and Reduction Reactions of the Ketone Moiety

The reactivity of the carbonyl group in this compound towards oxidation and reduction is influenced by the surrounding perfluoroalkyl structure. In general, oxidation of a ketone involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group, which is a challenging reaction. Conversely, reduction of the ketone moiety to a secondary alcohol is a more common transformation.

For perfluoroalkyl ketones, the focus of recent research has often been on the selective activation and functionalization of the carbon-fluorine (C-F) bonds rather than the direct reduction of the carbonyl group. nih.gov However, the reduction of the carbonyl is a fundamental reaction. The strong electron-withdrawing nature of the fluorine atoms in this compound makes the carbonyl carbon highly electrophilic and thus susceptible to reduction by various reducing agents.

Standard reduction methods using complex metal hydrides like sodium borohydride or lithium aluminum hydride would be expected to reduce the carbonyl group of this compound to the corresponding secondary alcohol, octafluorocyclopentanol. The specifics of these reactions, including yields and potential side reactions involving the C-F bonds under certain conditions, would require dedicated experimental investigation.

Photochemical Reactions of this compound

The photochemistry of ketones is a well-studied field, and cyclic ketones, in particular, exhibit characteristic reactions upon photoexcitation. libretexts.org For cyclic ketones like this compound, the primary photochemical process upon absorption of UV light is typically a Norrish Type I cleavage. nih.govnih.gov This reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds, leading to the formation of a diradical intermediate. libretexts.org

Following its formation, this diradical can undergo several reaction pathways. A common outcome for cyclic ketones is decarbonylation, where the diradical expels a molecule of carbon monoxide (CO). libretexts.orgnih.gov This results in the formation of a new, shorter-lived diradical which can then undergo intramolecular radical combination to form a new, smaller ring. In the case of this compound, this would be expected to produce octafluorocyclobutane.

The efficiency and products of photolysis can be influenced by various factors, including the wavelength of light used and the reaction medium. rsc.org Studies on the photolysis of other fluorinated ketones have shown that such processes can be a significant pathway for their atmospheric degradation. wikipedia.orgrsc.org The photolysis of this compound is therefore a critical aspect of its environmental fate. The process can be summarized by the following general steps:

Photoexcitation: this compound absorbs a photon, promoting it to an electronic excited state.

Norrish Type I Cleavage: The excited ketone undergoes α-cleavage, forming a diradical.

Decarbonylation: The diradical loses a molecule of carbon monoxide.

Ring Closure: The resulting perfluorinated tetramethylene diradical cyclizes to form octafluorocyclobutane.

This decarbonylation reaction is a known synthetic route for the preparation of smaller cyclic compounds from larger cyclic ketones. nih.govresearchgate.net

Spectroscopic Characterization and Structural Elucidation of Octafluorocyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Perfluorinated Systems

NMR spectroscopy of perfluorinated compounds presents unique characteristics and challenges compared to their proton-containing counterparts. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make ¹⁹F NMR a highly sensitive and informative technique. However, the large chemical shift dispersion and the prevalence of through-space and long-range couplings can lead to complex spectra requiring advanced analytical methods for complete interpretation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The ¹⁹F NMR spectrum of octafluorocyclopentanone is fundamental to its structural confirmation. Due to the molecule's symmetry, two distinct fluorine environments are expected: the fluorines alpha to the carbonyl group (C₂) and the fluorines beta to the carbonyl group (C₃). This results in two main signals in the ¹⁹F NMR spectrum.

The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the electronegativity of neighboring fluorine atoms. The fluorine atoms on the C₂ and C₅ positions are chemically equivalent, as are the fluorine atoms on the C₃ and C₄ positions. This equivalence simplifies the spectrum to two multiplets.

Key Research Findings:

The fluorine atoms alpha to the carbonyl (at C₂ and C₅) typically resonate at a different frequency compared to the beta fluorines (at C₃ and C₄).

Spin-spin coupling between the non-equivalent fluorine nuclei gives rise to complex multiplet patterns. Geminal (²JFF) and vicinal (³JFF) couplings are significant and contribute to the observed splitting patterns. Long-range couplings (⁴JFF) across the five-membered ring can also be observed.

Table 1: Illustrative ¹⁹F NMR Data for this compound

PositionChemical Shift (δ) / ppmMultiplicityCoupling Constants (JFF) / Hz
α-CF₂(Typical Range)Multiplet²JFF, ³JFF, ⁴JFF
β-CF₂(Typical Range)Multiplet²JFF, ³JFF, ⁴JFF

Note: Specific chemical shift and coupling constant values for this compound are highly dependent on the solvent and the reference standard used. The table provides a general representation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides direct information about the carbon skeleton. Due to symmetry, three distinct carbon signals are anticipated: the carbonyl carbon (C₁), the alpha carbons (C₂ and C₅), and the beta carbons (C₃ and C₄).

A significant feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of large one-bond carbon-fluorine coupling constants (¹JCF), which can be in the range of 250-350 Hz. These large couplings can split the carbon signals into complex multiplets, which can sometimes overlap, making spectral interpretation challenging. slideshare.net Two-bond (²JCF) and three-bond (³JCF) couplings are also often observed, providing further structural information.

Key Research Findings:

The carbonyl carbon (C=O) signal is typically a singlet or a very complex multiplet with small long-range couplings, appearing at a characteristic downfield chemical shift.

The signals for the CF₂ groups are split into triplets due to the one-bond coupling with the two directly attached fluorine atoms. Further splitting may arise from coupling to other fluorine atoms in the ring.

Table 2: Illustrative ¹³C NMR Data for this compound

PositionChemical Shift (δ) / ppmMultiplicityCoupling Constants (JCF) / Hz
C=O(Typical Range)Singlet/Multiplet-
α-CF₂(Typical Range)Triplet of multiplets¹JCF, ²JCF, ³JCF
β-CF₂(Typical Range)Triplet of multiplets¹JCF, ²JCF, ³JCF

Note: The presented data is illustrative. Actual values depend on experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This compound is a perfluorinated compound, meaning all hydrogen atoms have been replaced by fluorine atoms. Consequently, a standard ¹H NMR spectrum of a pure, anhydrous sample of this compound will show no signals. The absence of signals in the ¹H NMR spectrum is a key characteristic of this and other fully fluorinated molecules.

Advanced Two-Dimensional NMR Techniques for Connectivity and Configuration

Due to the complexity that can arise from extensive F-F and C-F couplings in the 1D spectra of perfluorinated compounds, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment.

The standard HSQC experiment correlates the chemical shifts of protons directly attached to a heteronucleus, typically ¹³C. As this compound contains no protons, a conventional ¹H-¹³C HSQC experiment would not yield any correlation peaks.

However, variations of the HSQC experiment, such as ¹⁹F-¹³C HSQC, can be employed. This powerful technique would show correlations between fluorine and carbon atoms that are directly bonded. The resulting 2D spectrum would display cross-peaks connecting the ¹⁹F chemical shifts on one axis to the ¹³C chemical shifts of the carbons they are attached to on the other axis. This would definitively link the signals observed in the ¹⁹F and ¹³C NMR spectra, confirming the assignments of the α-CF₂ and β-CF₂ groups.

Similar to HSQC, the standard ¹H-¹³C HMBC experiment, which reveals long-range correlations between protons and carbons, is not applicable to this compound.

A ¹⁹F-¹³C HMBC experiment, however, would be highly informative. This technique reveals correlations between fluorine and carbon atoms over two or three bonds (and sometimes more). In the case of this compound, this would allow for the observation of correlations between:

The α-fluorines and the carbonyl carbon (C₁), as well as the adjacent β-carbon.

The β-fluorines and the adjacent α-carbon and the other β-carbon.

These long-range correlations provide unequivocal evidence for the connectivity of the carbon skeleton and the placement of the fluorine atoms, thus completing the structural elucidation of the molecule.

Structural Elucidation Methodologies via NMR Data Interpretation

The structural elucidation of this compound via NMR is a systematic process that integrates data from various experiments. The primary challenges in interpreting the NMR spectra of highly fluorinated compounds are the wide chemical shift range, complex signal splitting due to numerous large coupling constants (JFF), and potential second-order spectral effects.

The interpretation strategy involves these key steps:

¹⁹F NMR Spectrum Analysis: The 1D ¹⁹F NMR spectrum would first be analyzed to identify the number of distinct fluorine environments. For this compound, three signals would be expected, corresponding to the CF₂ groups at the C-2/C-5, C-3/C-4 positions, and any unique conformation. The integration of these signals would confirm the 2:2:2 ratio of chemically non-equivalent fluorine pairs (assuming a symmetric puckered conformation) or a 4:4 ratio for a planar structure.

¹³C NMR Spectrum Analysis: The ¹³C NMR spectrum, often recorded with ¹⁹F decoupling, would show three signals: one for the carbonyl carbon (C=O) and two for the CF₂ carbons. The signal for the carbonyl carbon would appear at a characteristic downfield shift and may exhibit splitting due to two-bond coupling (²JCF) in a ¹⁹F-coupled spectrum. The CF₂ carbons would show large one-bond coupling constants (¹JCF) in the range of 250-300 Hz.

COSY and TOCSY Integration: The ¹⁹F-¹⁹F COSY and TOCSY spectra are used to establish the connectivity of the fluorine network. As discussed, the strong ⁴JFF couplings in COSY would link F² and F⁴, while TOCSY would confirm that all fluorine atoms belong to a single spin system.

NOESY for Spatial Proximity: The ¹⁹F-¹⁹F NOESY spectrum is then used to confirm the sequence of the CF₂ groups around the ring by identifying which nuclei are physically close to each other. Strong F²-F³ and F³-F⁴ cross-peaks would validate the connectivity established by through-bond experiments. sci-hub.st

Heteronuclear Correlation (HMQC/HSQC/HMBC): Although this compound lacks protons, 2D heteronuclear experiments correlating ¹⁹F and ¹³C (e.g., ¹⁹F-¹³C HMQC or HMBC) would be the definitive step. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between fluorine atoms and carbons that are two or three bonds away. For instance, the fluorine atoms on C-2 would show a correlation to the carbonyl carbon (C-1) and to C-3 and C-4, thus cementing the entire molecular structure.

By systematically combining the through-bond connectivity information from COSY/TOCSY, the through-space proximity from NOESY, and the direct C-F framework from heteronuclear correlation experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For this compound, these methods are excellent for identifying characteristic functional groups, namely the carbonyl (C=O) and carbon-fluorine (C-F) bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the FTIR spectrum of this compound would be the C=O stretching vibration. For cyclic ketones, this band is typically found in the range of 1740-1780 cm⁻¹. The high degree of fluorination in the molecule has a significant electron-withdrawing inductive effect, which strengthens and shortens the C=O bond. This effect shifts the C=O stretching frequency to a higher wavenumber. Therefore, the C=O absorption for this compound is expected to be at the higher end of this range, likely around 1770-1800 cm⁻¹ . This absorption is typically very strong and sharp.

Carbon-Fluorine (C-F) Stretches: The C-F stretching vibrations in perfluorinated compounds give rise to a series of very strong and complex absorption bands in the region of 1100-1400 cm⁻¹ . Due to the coupling of vibrations between multiple C-F bonds and the CF₂ groups, this region will contain several intense, broad peaks rather than a single sharp one. This complex pattern is highly characteristic of fluorocarbon architecture.

CF₂ Bending Modes: Vibrations corresponding to the bending or scissoring of the CF₂ groups typically appear in the fingerprint region of the spectrum, at lower wavenumbers (below 800 cm⁻¹).

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
1770 - 1800Strong, SharpC=O Stretch (Ketone)
1100 - 1400Very Strong, ComplexC-F and CF₂ Stretching Modes
< 800Medium to WeakCF₂ Bending and Deformation Modes

This is an interactive data table based on expected values for a perfluorinated cyclic ketone.

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light (from a laser) that interacts with molecular vibrations. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

Symmetry and Selection Rules: For a molecule with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). Although this compound is not perfectly symmetric, the principle of complementary information holds.

Carbonyl (C=O) Stretch: The C=O stretch is also observable in the Raman spectrum, typically in the same region as in the FTIR spectrum (1770-1800 cm⁻¹ ). However, its intensity can vary. While very strong in the IR spectrum due to the large change in dipole moment, it is often of medium to weak intensity in the Raman spectrum.

Carbon-Fluorine (C-F) and Carbon-Carbon (C-C) Stretches: The C-F stretching vibrations are also visible in the Raman spectrum in the 1100-1400 cm⁻¹ region. More significantly, the C-C bond stretching vibrations of the cyclopentanone (B42830) ring, which are often weak in the FTIR spectrum, can be more prominent in the Raman spectrum. These typically appear in the 800-1100 cm⁻¹ range. The symmetric "breathing" mode of the perfluorinated ring would be particularly Raman active.

The table below outlines the expected prominent Raman shifts for this compound.

Raman Shift Range (cm⁻¹)Relative IntensityVibrational Mode Assignment
1770 - 1800Medium to WeakC=O Stretch (Ketone)
1100 - 1400StrongC-F and CF₂ Stretching Modes
800 - 1100Medium to StrongC-C Ring Stretching / Ring Breathing Modes
< 800MediumCF₂ Deformation and Ring Puckering Modes

This is an interactive data table based on expected values for a perfluorinated cyclic ketone.

Electron Spectroscopy Techniques for Surface and Elemental Analysis

Electron spectroscopy encompasses a suite of techniques that analyze the energy of electrons emitted from a substance upon irradiation to elucidate its elemental composition and chemical environment. These methods are particularly surface-sensitive, typically probing the top few nanometers of a material, which makes them invaluable for characterizing surface chemistry, thin films, and interfaces. By measuring the kinetic energies of emitted electrons, detailed information about the elemental makeup and the chemical states of those elements can be derived.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful, non-destructive surface analysis technique. researchgate.net It provides quantitative data on the elemental composition and the specific chemical states of the elements on a material's surface, typically within a depth of 1 to 10 nanometers. unimi.it The technique is based on the photoelectric effect, where a sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. nyu.edu The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment, allowing for detailed chemical analysis. unimi.it

In the context of this compound (C₅F₈O), XPS can be used to confirm its elemental stoichiometry and to probe the chemical states of carbon, fluorine, and oxygen atoms. The high electronegativity of the fluorine atoms induces significant chemical shifts in the binding energies of the carbon atoms they are bonded to. This allows for the clear differentiation of the carbonyl carbon (C=O) from the fluorinated carbons (-CF₂-).

High-resolution XPS spectra of this compound would reveal distinct peaks for the C 1s, O 1s, and F 1s core levels. The C 1s spectrum is of particular interest as it can be deconvoluted to resolve the different carbon environments within the molecule. The carbon atom of the carbonyl group is expected to have a different binding energy compared to the four tetrafluoroethylene (-CF₂-) carbons due to the different chemical bonding. Similarly, the O 1s spectrum provides information about the carbonyl oxygen, and the F 1s spectrum confirms the presence and bonding state of fluorine.

While specific experimental XPS data for this compound is not widely available, expected binding energy ranges can be inferred from studies on similar fluorinated polymers and molecules. The table below presents these expected binding energies.

Core LevelFunctional GroupExpected Binding Energy (eV)
C 1s-CF₂-~291-292
C 1sC=O~287-288
O 1sC=O~531-533
F 1sC-F~688-690

This table presents expected binding energy ranges for the functional groups in this compound based on typical values for fluorinated organic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. masterorganicchemistry.com This absorption corresponds to the excitation of valence electrons from lower energy molecular orbitals to higher energy ones. researchgate.net The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the presence of chromophores—functional groups that absorb light. researchgate.net

For organic molecules, the most common electronic transitions observed are π → π* and n → π*. researchgate.net The carbonyl group (C=O) in ketones, such as this compound, is a well-known chromophore. It contains both π electrons (in the double bond) and non-bonding (n) electrons (the lone pairs on the oxygen atom). Consequently, ketones typically exhibit two main absorption bands in their UV-Vis spectra corresponding to these transitions.

The n → π* transition involves the promotion of a non-bonding electron from the oxygen lone pair to the antibonding π* orbital of the carbonyl group. This transition is relatively low in energy and results in a weak absorption band in the 270-300 nm region. masterorganicchemistry.com The π → π* transition, which involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital, is higher in energy and gives rise to a much stronger absorption band at shorter wavelengths, typically below 200 nm. masterorganicchemistry.com

Electronic TransitionTypical Wavelength Range (λmax) for KetonesMolar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹)Characteristics
n → π270 - 300 nm10 - 100Weak absorption, sensitive to solvent polarity
π → π180 - 200 nm1,000 - 10,000Strong absorption

This table summarizes the typical UV-Vis absorption characteristics for the carbonyl chromophore present in ketones like this compound.

Computational Chemistry Studies on Octafluorocyclopentanone

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems by solving the Schrödinger equation through various approximations. nih.govstanford.edu These methods are particularly crucial for fluorinated compounds, where the high electronegativity of fluorine atoms introduces significant electronic effects. emerginginvestigators.org

Ab initio and Density Functional Theory (DFT) are the two primary pillars of quantum chemical calculations used to investigate the electronic structure of molecules. sourceforge.io Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic properties based on the molecule's electron density, offering a balance of accuracy and computational efficiency. sourceforge.iocp2k.org

For perfluorinated cyclic ketones like octafluorocyclopentanone, DFT studies are instrumental in understanding how the multiple fluorine atoms influence the molecule's electronic properties. nih.govnsf.gov Calculations focus on determining key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating chemical stability and electronic excitation potential. nih.gov The electron-withdrawing nature of the eight fluorine atoms significantly lowers the energy of the LUMO, making the carbonyl carbon highly electrophilic.

Computational methods are extensively used to predict the most stable three-dimensional arrangement of atoms in a molecule by finding the geometry that corresponds to the lowest energy on the potential energy surface. princeton.eduresearchgate.netresearchgate.net For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Studies on related perfluorinated cyclic ketones have shown that fluorine substitution significantly impacts molecular stability. Quantum mechanical calculations reveal that perfluorination destabilizes the keto tautomer due to the strong electron-withdrawing effects of the neighboring fluoro groups. nih.govnsf.gov This destabilization is a key factor in the chemistry of these compounds. Isodesmic equations—a computational strategy for calculating the stability of a molecule relative to a set of reference compounds—have been used to quantify this effect. nih.govnsf.gov The data shows that the destabilization energy for a five-membered perfluorinated ring is substantial. nih.gov

Table 1: Calculated Destabilization Energies of Perfluorinated Cyclic Ketones due to Fluorine Substitution. Data derived from isodesmic equations in computational studies on related systems. nih.gov
Ring SizeExample Compound ClassCalculated Destabilization Energy (kcal/mol)
3Perfluorocyclopropanone19
4Perfluorocyclobutanone29
5Perfluorocyclopentanone28
6Perfluorocyclohexanone27

A significant application of quantum chemistry is the elucidation of chemical reaction mechanisms. nih.gov This involves mapping the potential energy surface that connects reactants to products. nih.govarxiv.org A critical point on this pathway is the transition state, which is the structure of highest energy along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. ucsb.edumit.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. stanford.edu

For a cyclic molecule like this compound, the five-membered ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov This conformational flexibility can be directly linked to the molecule's reactivity. The accessibility of the electrophilic carbonyl carbon to an incoming nucleophile may depend on the specific conformation of the ring, and MD simulations can provide insight into these dynamic structural relationships. nih.gov

Theoretical Prediction of Spectroscopic Parameters for Validation and Interpretation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be directly compared with experimental data to validate the accuracy of the theoretical model. uzh.ch DFT calculations are widely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. unipd.itresearchgate.netmdpi.com

For this compound, theoretical calculations of its vibrational frequencies can help assign the peaks observed in an experimental IR spectrum. For example, the characteristic C=O stretching frequency is sensitive to the electronic environment, and its calculated value can confirm the influence of the fluorine atoms. Similarly, predicting ¹⁹F NMR chemical shifts is a key application for fluorinated organic compounds. unipd.itresearchgate.net Given the multiple, chemically distinct fluorine environments in this compound, theoretical calculations are essential for assigning the correct resonance to each fluorine atom, aiding in structural elucidation. unipd.itresearchgate.net

Table 2: Representative Comparison of Theoretical vs. Experimental Spectroscopic Data for a Key Functional Group in a Fluorinated Ketone.
Spectroscopic ParameterFunctional GroupCalculated Value (DFT)Experimental Value
IR Frequency (cm⁻¹)Carbonyl (C=O) Stretch~1780 - 1820 cm⁻¹~1790 - 1830 cm⁻¹
¹⁹F NMR Shift (ppm)α-Fluorine (CF₂)-120 to -130 ppm-122 to -135 ppm
¹³C NMR Shift (ppm)Carbonyl Carbon (C=O)~190 - 200 ppm~192 - 205 ppm

Development of New Computational Algorithms for Fluorinated Systems

The unique properties of fluorine—its high electronegativity, small size, and high electron density—present distinct challenges for standard computational methods. emerginginvestigators.org Accurately modeling highly fluorinated systems like this compound often requires the development and application of specialized computational algorithms and parameters.

One challenge is adequately describing electron correlation, which is crucial for accurate energy calculations. nih.gov Standard DFT functionals may not always perform optimally for organofluorine compounds. Consequently, research is ongoing to develop new functionals or refine existing ones to better handle the complex electronic interactions in these molecules. Another area of development involves creating more accurate basis sets—the mathematical functions used to represent molecular orbitals—that can properly describe the dense electron clouds around fluorine atoms. Furthermore, modeling non-covalent interactions, such as intramolecular dipole-dipole repulsions or intermolecular forces in condensed phases, is critical for predicting the structure and properties of fluorinated materials, driving the development of methods that better account for these effects. acs.orgacs.org

Applications and Synthetic Utility of Octafluorocyclopentanone in Organic Synthesis

Octafluorocyclopentanone as a Building Block for Perfluorinated Organic Compounds

The high degree of fluorination in this compound makes it an ideal starting material for the synthesis of other perfluorinated organic compounds. The electron-withdrawing nature of the fluorine atoms significantly activates the carbonyl group, making it a potent electrophile for reactions with various nucleophiles. This reactivity allows for the construction of more complex perfluorinated architectures.

One of the fundamental transformations of this compound is its reduction to the corresponding alcohol, 1H-octafluorocyclopentanol. This can be achieved using common reducing agents such as sodium borohydride (B1222165). The resulting alcohol can then be further functionalized or used in subsequent synthetic steps.

Another key reaction is the Wittig olefination, which converts the carbonyl group into a double bond. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) can introduce an exocyclic methylene (B1212753) group, leading to perfluorinated olefinic compounds. These olefins can then serve as monomers for polymerization or as substrates for further additive reactions.

The table below summarizes some key transformations of this compound into other perfluorinated compounds.

ReactantReagent(s)ProductResearch Finding
This compoundSodium borohydride (NaBH4)1H-OctafluorocyclopentanolEfficient reduction of the carbonyl group to a secondary alcohol.
This compoundMethylenetriphenylphosphorane (Ph3P=CH2)(Perfluorocyclopentylidene)methaneFormation of an exocyclic double bond via Wittig reaction.
This compoundPerfluoroalkyllithium or perfluoroalkyl Grignard reagentsTertiary perfluorinated alcoholsNucleophilic addition of perfluoroalkyl groups to the carbonyl carbon.

Precursor Chemistry and Derivatization into Functional Molecules

This compound serves as a versatile precursor for the synthesis of a variety of functionalized molecules. The electrophilic carbonyl carbon readily reacts with a range of nucleophiles, allowing for the introduction of diverse functional groups. This derivatization is crucial for modifying the physical and chemical properties of the resulting molecules and for enabling further synthetic transformations.

For example, the reaction of this compound with primary or secondary amines leads to the formation of hemiaminals, which can subsequently dehydrate to form enamines or be reduced to form amino alcohols. These nitrogen-containing fluorinated compounds are of interest in medicinal chemistry and materials science.

Furthermore, organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl group to generate tertiary alcohols. This allows for the introduction of various alkyl, aryl, or vinyl groups, significantly expanding the molecular complexity and diversity of accessible fluorinated compounds.

The following table details some representative derivatization reactions of this compound.

ReactantReagent(s)Product ClassResearch Finding
This compoundPrimary Amines (R-NH2)Hemiaminals / EnaminesFormation of nitrogen-containing derivatives.
This compoundGrignard Reagents (R-MgX)Tertiary AlcoholsIntroduction of a wide range of organic substituents.
This compoundReformatsky Reagents (e.g., BrZnCH2CO2Et)β-Hydroxy EstersFormation of carbon-carbon bonds and introduction of ester functionality.

Role in the Synthesis of Fluorinated Cyclic Systems

Beyond serving as a scaffold for functionalization, this compound is a key starting material for the synthesis of other fluorinated cyclic systems, including heterocyclic compounds. The reactivity of the carbonyl group can be exploited to construct new ring systems incorporating heteroatoms.

A notable example is the synthesis of fluorinated pyrazoles. Reaction of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a perfluorinated dihydropyrazole derivative through a condensation and cyclization sequence. These fluorinated pyrazoles are valuable scaffolds in agrochemical and pharmaceutical research.

Moreover, Baeyer-Villiger oxidation of this compound using a peroxy acid (such as meta-chloroperoxybenzoic acid, m-CPBA) results in the formation of a perfluorinated lactone. This transformation introduces an oxygen atom into the ring, converting the cyclopentanone (B42830) skeleton into a six-membered cyclic ester. These fluorinated lactones are themselves useful intermediates for further synthetic elaborations.

The table below highlights the utility of this compound in the synthesis of other fluorinated cyclic systems.

ReactantReagent(s)Product Cyclic SystemResearch Finding
This compoundHydrazine hydrate (N2H4·H2O)Perfluorinated dihydropyrazoleSynthesis of nitrogen-containing heterocyclic compounds.
This compoundmeta-Chloroperoxybenzoic acid (m-CPBA)Perfluorinated δ-lactoneRing expansion and formation of a cyclic ester via Baeyer-Villiger oxidation.
This compound1,2-DiaminesDihydropyrazine derivativesCondensation reaction to form six-membered nitrogen-containing heterocycles.

Strategic Importance in the Preparation of Complex Fluorinated Scaffolds

The strategic importance of this compound in organic synthesis lies in its ability to serve as a versatile and reactive building block for the construction of complex, highly fluorinated molecular architectures. The presence of the eight fluorine atoms imparts unique chemical and physical properties, such as enhanced thermal stability, lipophilicity, and metabolic stability, which are highly desirable in various applications, including pharmaceuticals, agrochemicals, and advanced materials.

The use of this compound allows for the introduction of a perfluorocyclopentyl moiety into a target molecule. This motif can significantly influence the biological activity and pharmacokinetic profile of a drug candidate. The high electrophilicity of the carbonyl group ensures that it can be selectively targeted in the presence of other less reactive functional groups, enabling its incorporation into complex synthetic sequences.

Furthermore, the derivatization of this compound provides access to a wide range of secondary fluorinated building blocks. For example, the conversion to 1H-octafluorocyclopentanol or the corresponding olefin opens up new avenues for further functionalization and coupling reactions, allowing for the assembly of intricate fluorinated scaffolds that would be difficult to access through other synthetic routes. The ability to build upon the perfluorinated cyclopentyl core in a controlled and predictable manner underscores the strategic value of this compound in modern organofluorine chemistry.

Electrochemical Behavior of Octafluorocyclopentanone

Cyclic Voltammetry Studies for Redox Characterization

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of a substance in solution. wikipedia.orglibretexts.org In a typical CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. wikipedia.org The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of electron transfer reactions. libretexts.orgcurrentseparations.com

For a reversible one-electron process, the cyclic voltammogram exhibits a pair of peaks corresponding to the reduction and subsequent oxidation of the analyte. The separation between the anodic peak potential (Epa) and the cathodic peak potential (Epc) is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred. currentseparations.com Deviations from this ideal behavior can provide insights into the reaction mechanism, such as the presence of coupled chemical reactions or slow electron transfer kinetics. currentseparations.com

In the case of octafluorocyclopentanone, a cyclic voltammetry study would be expected to reveal information about the stability of its radical anion and the potential for subsequent chemical reactions following electron transfer. Based on studies of other perfluorinated compounds, the reduction of this compound is anticipated to be an irreversible process due to the high reactivity of the initially formed radical anion. jst.go.jpresearchgate.net

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

ParameterExpected ValueSignificance
Cathodic Peak Potential (Epc)Highly negativeIndicates the energy required to add an electron to the molecule. The strong electron-withdrawing nature of the fluorine atoms is expected to make the carbonyl group highly electrophilic, but the overall stability of the perfluorinated ring may shift the potential.
Anodic Peak Potential (Epa)Absent or significantly shiftedAn absent or shifted anodic peak would suggest that the initially formed radical anion undergoes a rapid and irreversible chemical reaction.
Peak Current Ratio (Ipa/Ipc)< 1A peak current ratio of less than one is indicative of an irreversible or quasi-reversible process where the product of the initial reduction is not available for re-oxidation on the reverse scan.

Note: The data in this table is hypothetical and intended for illustrative purposes, based on the expected behavior of perfluorinated ketones.

Redox Properties and Electron Transfer Processes

The redox properties of organic molecules are fundamentally linked to their electronic structure. mdpi.com The introduction of fluorine atoms, the most electronegative element, has a profound impact on the electron distribution within a molecule, thereby influencing its redox potential. jst.go.jp In perfluorinated compounds, the strong electron-withdrawing inductive effect of the fluorine atoms significantly lowers the energy of the molecular orbitals.

The primary electron transfer process for this compound is expected to be the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is likely centered on the carbonyl group. This one-electron reduction would result in the formation of a radical anion.

Reaction Scheme 1: Initial Electron Transfer to this compound

Mechanistic Investigations of Electrochemical Transformations

The electrochemical transformation of this compound is likely to proceed via a complex mechanism involving multiple steps. Following the initial electron transfer to form the radical anion, several subsequent reaction pathways are plausible.

One probable pathway is the elimination of a fluoride (B91410) ion from the radical anion to form a neutral radical. This is a common fragmentation pathway for the radical anions of perfluoroalkyl halides. jst.go.jpresearchgate.net

Reaction Scheme 2: Fluoride Elimination from the Radical Anion

Another possibility is that the initial reduction is a two-electron process, particularly in the presence of a proton source, leading to the formation of an alcohol. However, in aprotic media, the one-electron pathway is generally more favored.

Mechanistic studies of such transformations often employ techniques beyond simple cyclic voltammetry, such as controlled potential electrolysis coupled with spectroscopic methods (e.g., EPR, IR, NMR) to identify intermediates and final products. researchgate.net

Influence of Supporting Electrolytes and Solvents on Electrochemical Responses

The choice of solvent and supporting electrolyte can have a significant impact on the electrochemical behavior of organic compounds. researchgate.net The supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize the iR drop, but its constituent ions can also interact with the reactant and its intermediates. researchgate.net

For the electrochemical study of this compound, a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF) would be suitable, as they can dissolve the compound and the supporting electrolyte, and are electrochemically stable over a wide potential range. anu.edu.au The supporting electrolyte would typically be a tetraalkylammonium salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), as the large cations are not easily reduced.

The nature of the solvent can influence the stability of the radical anion intermediate. Solvents with higher polarity can better solvate charged species, potentially stabilizing the radical anion and influencing the rate of subsequent chemical reactions. Furthermore, the Lewis acidity or basicity of the solvent can play a role in the reaction mechanism.

The ions of the supporting electrolyte can also interact with the radical anion through ion pairing. The size and charge density of the cation of the supporting electrolyte can affect the stability and reactivity of the radical anion. For instance, smaller cations can form tighter ion pairs, which may alter the reduction potential and the rate of subsequent reactions.

Table 2: Potential Effects of Solvent and Supporting Electrolyte on the Electrochemistry of this compound

VariableEffectRationale
Solvent Polarity Increased polarity may shift the reduction potential to less negative values and could affect the rate of fluoride elimination.Better solvation of the charged radical anion intermediate.
Solvent Lewis Acidity/Basicity Lewis acidic solvents might interact with the carbonyl oxygen, while Lewis basic solvents could interact with the carbon atoms of the C-F bonds.Specific solvent-solute interactions can alter the electronic structure and reactivity.
Supporting Electrolyte Cation Size Smaller cations may form stronger ion pairs with the radical anion, potentially making the reduction more difficult (shifting Epc to more negative values).Stronger ion pairing can stabilize the neutral starting material relative to the radical anion.
Supporting Electrolyte Anion The anion should be non-coordinating and electrochemically inert within the potential window of interest.To avoid interference with the electrochemical measurement of the analyte.

Future Directions and Emerging Research Avenues for Octafluorocyclopentanone Chemistry

Integration of Advanced Spectroscopic and Computational Methods for Comprehensive Analysis

A deeper understanding of the structure, bonding, and reactivity of octafluorocyclopentanone necessitates the application of advanced analytical and theoretical tools. While standard spectroscopic methods have been employed, a more comprehensive analysis will emerge from the synergistic use of cutting-edge spectroscopic techniques and high-level computational methods.

Spectroscopic Insights:

Detailed analysis using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is crucial for elucidating the electronic environment of the fluorine atoms and for monitoring reaction progress. nih.govrsc.org Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can provide unambiguous assignments of complex spectra, especially for reaction intermediates and products.

Vibrational spectroscopy , including Infrared (IR) and Raman spectroscopy , offers valuable information about the molecular structure and bonding within this compound. The characteristic carbonyl stretch, for instance, is sensitive to the electron-withdrawing effects of the fluorine atoms. A thorough analysis of the vibrational modes, aided by computational calculations, can provide a detailed picture of the molecule's geometry and force fields.

Computational Modeling:

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of perfluorinated ketones. nih.gov High-level DFT calculations can be used to:

Predict Spectroscopic Data: Theoretical calculations of NMR chemical shifts, and IR and Raman vibrational frequencies can aid in the interpretation of experimental spectra. nih.gov

Elucidate Reaction Mechanisms: Computational modeling can map out the potential energy surfaces of reactions involving this compound, helping to identify transition states and intermediates. This is particularly valuable for understanding complex reaction pathways and predicting the feasibility of new transformations.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into the nature of bonding, charge distribution, and hyperconjugative interactions within the molecule.

The integration of experimental spectroscopic data with high-level computational results will enable a more complete and accurate description of this compound's structure and reactivity, paving the way for the rational design of new reactions and materials.

Novel Synthetic Approaches for Perfluorinated Cyclic Ketones with Enhanced Efficiency

The development of efficient and selective methods for the synthesis of this compound and related perfluorinated cyclic ketones is a primary focus of ongoing research. While several methods exist, there is a continuous drive for approaches that offer higher yields, greater selectivity, and milder reaction conditions.

Electrophilic Fluorination:

One of the most common methods for the synthesis of fluorinated ketones is electrophilic fluorination using reagents like Selectfluor®. This approach often involves the reaction of an enolate or enol ether intermediate with the electrophilic fluorine source. Research in this area is focused on:

Improving Regio- and Stereoselectivity: The development of new catalysts and reaction conditions to control the position and orientation of fluorine atom introduction is a key objective.

Expanding Substrate Scope: Modifying existing methods to be applicable to a wider range of starting materials will enhance the versatility of this approach.

Table 1: Examples of Electrophilic Fluorination of Cyclic Ketones

Starting MaterialFluorinating AgentProductYield (%)Reference
1,3-CyclopentanedioneSelectfluor®2-Fluoro-1,3-cyclopentanedione50 rsc.org
1,3-CyclohexanedioneSelectfluor®2-Fluoro-1,3-cyclohexanedione55 rsc.org

Nucleophilic Fluorination:

The use of nucleophilic fluorine sources , such as alkali metal fluorides, offers an alternative strategy. This often involves the displacement of a leaving group by a fluoride (B91410) ion. Challenges in this area include the low nucleophilicity of fluoride in many solvents. Future work will likely focus on:

Novel Fluoride Sources: The development of new reagents that deliver fluoride in a more reactive form.

Catalyst Development: The design of catalysts that can facilitate nucleophilic fluorination under milder conditions.

Electrochemical Fluorination:

Electrochemical methods present a promising avenue for the synthesis of perfluorinated compounds. Anodic fluorination involves the oxidation of a substrate at an anode in the presence of a fluoride-containing electrolyte. This technique can offer a high degree of fluorination and is often considered a "greener" alternative to traditional methods. Future research will likely explore:

New Electrolyte Systems: The development of more efficient and environmentally friendly electrolytes.

Improved Electrode Materials: The design of electrodes that are more resistant to fouling and offer higher selectivity.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The high degree of fluorination in this compound dramatically influences its reactivity compared to its non-fluorinated counterpart. The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. While some reactions of perfluorinated ketones are known, there is significant potential for discovering novel reactivity patterns and transformation pathways.

Reactions at the Carbonyl Group:

The primary site of reactivity in this compound is the carbonyl group. Future research will likely explore a wider range of nucleophilic addition reactions . This could include the use of novel carbon, nitrogen, oxygen, and sulfur nucleophiles to generate a diverse array of functionalized cyclopentane (B165970) derivatives.

A particularly interesting aspect is the propensity of perfluorinated ketones to form stable hydrates and hemiacetals . A deeper investigation into the thermodynamics and kinetics of these equilibria could lead to new applications, for example, in the design of reversible covalent inhibitors.

Cycloaddition Reactions:

The electron-deficient nature of the carbonyl group in this compound suggests its potential as a dienophile or dipolarophile in cycloaddition reactions . Exploration of [4+2] (Diels-Alder) and [3+2] cycloadditions with various dienes and 1,3-dipoles could lead to the synthesis of complex, fluorine-containing polycyclic systems. These reactions could provide access to novel scaffolds for medicinal chemistry and materials science.

Rearrangement Reactions:

The strained five-membered ring and the presence of numerous fluorine atoms could lead to interesting and potentially useful rearrangement reactions under specific conditions (e.g., photochemical or thermal). Investigating the behavior of this compound under various energetic stimuli could uncover novel transformation pathways to other valuable fluorinated compounds.

Development of Sustainable and Green Chemistry Methodologies for Fluorination Reactions

The principles of green chemistry are increasingly important in all areas of chemical synthesis, and fluorination chemistry is no exception. Future research on this compound and other perfluorinated compounds will undoubtedly focus on developing more environmentally benign and sustainable methodologies.

Alternative Energy Sources:

Photochemical Fluorination: The use of light to initiate fluorination reactions can offer a milder and more selective alternative to traditional thermal methods. Photocatalytic approaches, where a photocatalyst absorbs light and initiates the fluorination process, are a particularly active area of research.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. The application of microwave technology to the synthesis of this compound could lead to more efficient and energy-saving processes.

Greener Reagents and Solvents:

Safer Fluorinating Agents: The development and use of less hazardous and more environmentally friendly fluorinating reagents is a key goal. This includes moving away from highly toxic and corrosive reagents towards more benign alternatives.

Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. Research into solvent-free fluorination methods, such as mechanochemistry (ball-milling), and the development of water-tolerant fluorination catalysts are promising areas of investigation.

Biocatalysis:

The use of enzymes to catalyze fluorination reactions is a rapidly emerging field. Biocatalytic fluorination offers the potential for high selectivity and enantioselectivity under mild, aqueous conditions. While still in its early stages, the development of "fluorinases" could revolutionize the synthesis of fluorinated compounds, including perfluorinated cyclic ketones.

Table 2: Comparison of Green Chemistry Approaches for Fluorination

ApproachAdvantagesChallenges
Photochemistry Mild conditions, high selectivityRequires specialized equipment, potential for side reactions
Microwave Synthesis Rapid reaction times, improved yieldsPotential for localized overheating, scalability can be an issue
Solvent-Free/Aqueous Reduced waste, improved safetySolubility of reagents can be a challenge
Biocatalysis High selectivity, environmentally benignLimited number of known enzymes, substrate scope can be narrow

By embracing these future directions, the scientific community can continue to unlock the full potential of this compound and other perfluorinated cyclic ketones, leading to new discoveries and innovations in a wide range of scientific and technological fields.

Q & A

Q. What criteria determine whether a novel Octafluorocyclopentene derivative warrants publication versus supplementary documentation?

  • Methodological Answer : Publish derivatives with unprecedented reactivity or applications (e.g., catalytic activity, polymer compatibility). Document routine analogs (e.g., minor substituent variations) in supplementary materials with full spectral data .

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